[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3
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Overview
Description
[1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 is a synthetic compound used primarily in pharmaceutical research. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is often utilized as a reference standard in various analytical applications due to its stable isotope labeling with deuterium (d3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 involves several steps:
Starting Material: The synthesis begins with 1-methylbenzimidazole.
Esterification: The 2-position of 1-methylbenzimidazole undergoes partial esterification using acetic anhydride and triethylamine.
Hydroxyethylation: The esterified product is then reacted with ethylene oxide under controlled temperature conditions to introduce the hydroxyethyl groups.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms to achieve the d3 labeling, which is typically done using deuterated reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale esterification and hydroxyethylation reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives and their corresponding oxides and reduced forms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope labeling makes it ideal for quantitative analysis.
Biology
In biological research, it is used to study enzyme interactions and metabolic pathways involving benzimidazole derivatives. Its labeled form allows for precise tracking in biological systems.
Medicine
In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceutical agents. Its structural features are explored for potential therapeutic applications, including anticancer and antiviral drugs.
Industry
In the industrial sector, it is used in the development and quality control of pharmaceuticals. Its stable isotope labeling aids in the accurate quantification of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 involves its interaction with specific molecular targets. It primarily acts on enzymes and receptors associated with the benzimidazole scaffold. The hydroxyethyl groups enhance its binding affinity and specificity, facilitating its role in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester: The non-deuterated version of the compound.
Ethyl 4-(1-Methyl-5-nitrobenzimidazol-2-yl)butanoate: A similar compound with a nitro group instead of hydroxyethyl groups.
Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate: Another related compound with a pentanoate chain.
Uniqueness
The uniqueness of [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester-d3 lies in its stable isotope labeling, which provides enhanced analytical capabilities. This labeling allows for precise quantification and tracking in complex biological and chemical systems, making it a valuable tool in research and industry.
Properties
CAS No. |
1286887-71-5 |
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Molecular Formula |
C18H27N3O4 |
Molecular Weight |
352.449 |
IUPAC Name |
ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C18H27N3O4/c1-3-25-18(24)6-4-5-17-19-15-13-14(7-8-16(15)20(17)2)21(9-11-22)10-12-23/h7-8,13,22-23H,3-6,9-12H2,1-2H3/i2D3 |
InChI Key |
SJYOJVBTSZGDQH-BMSJAHLVSA-N |
SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO |
Synonyms |
5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3; _x000B_5-[Bis(2-hydroxyethyl)amino]-1-methyl-2-benzimidazolebutyric Acid Ethyl Ester-d3; |
Origin of Product |
United States |
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